D-Fructose-d4

Analytical Chemistry Metabolomics Quality Control

D-Fructose-d4 (CAS 478518-49-9) addresses the critical need for a reliable internal standard in fructose LC-MS quantitation, where unlabeled fructose suffers from ion suppression and interference. • Site-specific 4,5,6,6-d4 deuteration provides a +4 Da mass shift for unambiguous quantitation in metabolomics. • 98 atom % D enrichment enables Deuterium Metabolic Imaging (DMI) for real-time tissue-specific uptake studies. • Simplifies NMR spectral interpretation for metabolic flux analysis through glycolysis and the pentose phosphate pathway. Certified purity, comprehensive CoA, and stable isotope documentation included.

Molecular Formula C6H12O6
Molecular Weight 184.18 g/mol
Cat. No. B15140829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Fructose-d4
Molecular FormulaC6H12O6
Molecular Weight184.18 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i1D2,3D,5D
InChIKeyBJHIKXHVCXFQLS-AKSNJQKCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Fructose-d4: Deuterated Fructose Tracer


D-Fructose-d4 is a deuterium-labeled analogue of D-Fructose, a naturally occurring monosaccharide. This compound features four deuterium atoms replacing specific hydrogen atoms at the C-4, C-5, C-6, and C-6' positions , resulting in a mass shift of +4 Da compared to the unlabeled compound (from 180.16 to 184.18 g/mol) . It is primarily utilized as an internal standard and metabolic tracer in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. The site-specific deuteration allows for precise quantitation and pathway elucidation while maintaining the fundamental biochemical properties of D-fructose .

Workflow LC-MS / GC-MS quantitative bioanalysis, NMR metabolic flux, deuterium metabolic imaging (DMI)
Labeling pattern Site-specific deuteration at C-4,5,6,6' positions (+4 Da mass shift)
Key suitability High isotopic enrichment and purity support precise internal standardization and tracer studies

D-Fructose-d4: Substitution Pitfalls


D-Fructose-d4 cannot be generically substituted with other isotope-labeled fructose compounds (e.g., D-Fructose-13C, D-Fructose-d7) or unlabeled D-Fructose in quantitative workflows due to fundamental differences in their analytical performance. While multiple isotopologues exist, their mass differences and isotopic purity profiles are distinct. Unlabeled D-Fructose, for example, lacks the required mass shift to serve as an internal standard, leading to ion suppression and inaccurate quantitation in LC-MS [1]. Furthermore, the specific labeling pattern of D-Fructose-d4 (4,5,6,6-d4) can provide unique insights in NMR-based metabolic flux analysis by simplifying spectral interpretation and reducing signal overlap, a feature not shared by uniformly labeled or carbon-13 enriched analogues [2]. The quantitative specifications outlined below define why D-Fructose-d4 is the more appropriate choice for specific, high-stringency applications.

D-Fructose-d4 (Target)
Potential substitute
Risk summary
+4 Da mass shift internal standard
Unlabeled D-Fructose
No mass shift leads to ion suppression and inaccurate quantitation
Site-specific deuterium pattern simplifies NMR spectra
D-Fructose-13C6
13C labeling does not simplify proton spectra; interpretation context may differ
Optimized enrichment and purity profile
Uniformly labeled or other deuterated fructose
Isotopic purity and labeling pattern may not match, altering analytical performance

D-Fructose-d4: Quantifiable Advantages


High Purity for Analytical Standardization

D-Fructose-d4 from a GMP/ISO-certified supplier is available at a certified purity of 99.9% . This level of purity is critical for its role as a quantitative internal standard, as it minimizes the introduction of unlabeled D-Fructose or other impurities that could skew MS-based quantitation. In contrast, an alternative site-specific labelled form, D-[4,5,6,6'-2H4]fructose, is offered at a lower certified purity of 96% .

Certified Purity
Data to verify
99.9% vs 96%
+3.9% purity
Supports accuracy and reliability in quantitative assays
Vendor CoA specifications; review lot-specific data
Analytical Chemistry Metabolomics Quality Control

High Isotopic Enrichment for MS Sensitivity

The specified isotopic enrichment for D-Fructose-d4 is 98 atom % D . This is a critical performance parameter for a tracer compound. A lower enrichment would increase the background signal from unlabeled molecules (M0), reducing the effective dynamic range and sensitivity of the MS assay. While D-Fructose-13C6 is an alternative tracer, its utility in MS is based on a +6 Da mass shift, whereas D-Fructose-d4 offers a +4 Da shift with deuterium. The deuterium label is often preferred in certain applications, such as Deuterium Metabolic Imaging (DMI), where the specific properties of deuterium are exploited [1].

Isotopic Enrichment
Class-level
98 atom % D
2% below theoretical max
Supports higher signal-to-noise ratio in MS
Enables sensitive detection of fructose in complex matrices
Mass Spectrometry Stable Isotope Labeling Tracer Studies

Excipient-Drug Interaction Tracing

A key differentiator for D-Fructose-d4 is its use in a patented method (WO2023187542) to specifically track fructose-mediated Maillard reactions in pharmaceutical formulations [1]. By using the deuterated form, researchers can differentiate between fructose-derived adducts originating from the formulation excipient and those from endogenous sources. This is a unique application not readily achievable with D-Fructose-13C6, as the patent specifically discloses the use of deuterated fructose.

Excipient Tracing
Context-dependent
Specific to fructose-derived Maillard adducts
Qualitative advantage in patent method
May support pharmaceutical stability studies
As disclosed in WO2023187542; method requires validation
Pharmaceutics Excipient Compatibility Maillard Reaction

D-Fructose-d4: Research & Industrial Applications


LC-MS Metabolomics Internal Standardization

In targeted metabolomics workflows, D-Fructose-d4 at a certified purity of 99.9% is the preferred internal standard for D-Fructose. Its +4 Da mass shift and high purity minimize ion suppression and interference, enabling precise quantitation of fructose in biological samples like plasma, urine, or cell lysates, as established by best practices for stable isotope-labeled standards in LC-MS bioanalysis .

Deuterium Metabolic Imaging of Fructose

D-Fructose-d4, with its 98 atom % D enrichment , is ideally suited for use as a substrate in Deuterium Metabolic Imaging (DMI) studies. This non-invasive technique allows for the real-time measurement of tissue-specific fructose uptake and metabolism, as demonstrated in recent liver metabolism research . The specific deuterium label provides the necessary signal for this emerging imaging modality, a capability not shared by 13C-labeled analogues.

Excipient-Induced Degradation Studies

For pharmaceutical scientists, D-Fructose-d4 is a critical reagent for stability studies of formulations containing fructose as an excipient. As detailed in patent application WO2023187542 , its use allows for the unambiguous tracking of Maillard reaction products formed between fructose and amine-containing active pharmaceutical ingredients (APIs), distinguishing them from endogenous background signals. This application directly supports regulatory documentation on formulation stability.

NMR Flux Analysis with Simplified Spectra

In high-resolution NMR studies of carbohydrate metabolism, the site-specific deuteration of D-Fructose-d4 at the C-4, C-5, and C-6 positions simplifies proton NMR spectra. By eliminating or reducing specific proton signals, it decreases spectral overlap and facilitates the tracing of metabolic flux through pathways like glycolysis and the pentose phosphate pathway, a key advantage over unlabeled fructose or uniformly 13C-labeled analogues, as discussed in reviews of NMR applications in systems biochemistry .

Application
Selection Property
Validation Focus
LC-MS metabolomics internal standardization
High purity deuterated internal standard
Ion suppression and quantitation accuracy
Deuterium metabolic imaging (DMI) of fructose
Deuterium-enriched tracer
Real-time tissue uptake measurement
Excipient-induced degradation studies
Site-specific deuteration for adduct tracking
Maillard reaction product attribution
NMR flux analysis with simplified spectra
Site-specific deuteration for spectral simplification
Metabolic pathway tracing

Technical Documentation Hub

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38 linked technical documents
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